molecular formula C21H20ClNO3 B4030173 2-[4-(4-chlorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

2-[4-(4-chlorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4030173
M. Wt: 369.8 g/mol
InChI Key: TXGFFHXMIVTPQM-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group and a hexahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of 4-(4-chlorophenoxy)benzaldehyde through a nucleophilic aromatic substitution reaction between 4-chlorophenol and 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate is then subjected to a cyclization reaction with a suitable amine, such as methylamine, under acidic conditions to form the hexahydroisoindole core.

    Final Assembly: The final step involves the coupling of the chlorophenoxy intermediate with the hexahydroisoindole core under basic conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the hexahydroisoindole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the chlorophenoxy group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(4-chlorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Medicine

In medicine, derivatives of this compound are studied for their potential anti-inflammatory and anticancer properties. The presence of the chlorophenoxy group is particularly significant in enhancing the biological activity of these derivatives.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can enhance binding affinity to these targets, while the hexahydroisoindole core can modulate the overall biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-chlorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
  • 2-[4-(4-bromophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
  • 2-[4-(4-fluorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential biological activity compared to its bromine or fluorine analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[4-(4-chlorophenoxy)phenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c1-13-2-11-18-19(12-13)21(25)23(20(18)24)15-5-9-17(10-6-15)26-16-7-3-14(22)4-8-16/h3-10,13,18-19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGFFHXMIVTPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-chlorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
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2-[4-(4-chlorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-[4-(4-chlorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
2-[4-(4-chlorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-[4-(4-chlorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-[4-(4-chlorophenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

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